1-Chloro-4,4-dimethylpentane
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Overview
Description
1-Chloro-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of pentane, where one hydrogen atom is replaced by a chlorine atom at the first carbon, and two methyl groups are attached to the fourth carbon.
Mechanism of Action
Target of Action
1-Chloro-4,4-dimethylpentane is a type of alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary targets of this compound are therefore nucleophiles, which are species rich in electrons and capable of donating an electron pair to form a new bond .
Mode of Action
The interaction of this compound with its targets can be explained by the S_N1 and S_N2 mechanisms of nucleophilic substitution . In the S_N2 mechanism, the nucleophile attacks the carbon atom bonded to the halogen from the back side, leading to an inversion of configuration at the carbon atom . In the S_N1 mechanism, the carbon-halogen bond breaks first to form a carbocation, which is then attacked by the nucleophile .
Biochemical Pathways
Alkyl halides in general are known to participate in various organic reactions, including nucleophilic substitutions and eliminations . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the concentration of the nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals, which then react with the 4,4-dimethylpentane to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron chloride can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used in non-polar solvents such as dimethyl sulfoxide or ethanol.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 4,4-dimethyl-1-pentanol.
Elimination Reactions: The major product is 4,4-dimethyl-1-pentene.
Scientific Research Applications
1-Chloro-4,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are limited, derivatives of alkyl halides are often explored for their potential biological activity.
Comparison with Similar Compounds
1-Chloropentane: Similar in structure but lacks the two methyl groups at the fourth carbon.
2-Chloro-4,4-dimethylpentane: The chlorine atom is attached to the second carbon instead of the first.
1-Bromo-4,4-dimethylpentane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4,4-dimethylpentane is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other alkyl halides .
Properties
IUPAC Name |
1-chloro-4,4-dimethylpentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQALULJXWQRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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